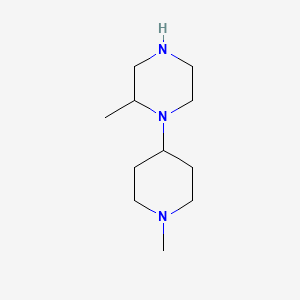

2-Methyl-1-(1-methylpiperidin-4-yl)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-1-(1-methylpiperidin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-10-9-12-5-8-14(10)11-3-6-13(2)7-4-11/h10-12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERMEHUJHGXXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination Approach

Reductive amination serves as a cornerstone for synthesizing 2-methyl-1-(1-methylpiperidin-4-yl)piperazine. In this method, 1-methyl-4-piperidone reacts with 2-methylpiperazine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)). The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Optimized Protocol :

-

Reactants : 1-Methyl-4-piperidone (1.0 equiv), 2-methylpiperazine (1.2 equiv)

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Reducing Agent : NaBH(OAc) (1.5 equiv)

-

Temperature : 25–40°C

-

Reaction Time : 12–24 hours

A critical advancement involves iterative reductive amination for polyamine derivatives, where ketone intermediates undergo sequential reductions. For example, a two-step process starting with 1-methyl-4-piperidone and 1,4-dioxa-8-azaspiro[4.5]decane achieved a 56% yield after deprotection.

Nucleophilic Substitution Method

Alternative routes employ nucleophilic substitution between piperazine derivatives and halogenated piperidines. A patent-disclosed method synthesizes analogous compounds via coupling 4-chloro-1-methylpiperidine with 2-methylpiperazine under basic conditions.

Key Parameters :

-

Base : Potassium carbonate (KCO) or triethylamine (EtN)

-

Solvent : N,N-Dimethylformamide (DMF) or acetonitrile

-

Temperature : 80–100°C

-

Reaction Time : 8–16 hours

This method prioritizes steric accessibility at the piperidine nitrogen, with methyl groups enhancing nucleophilicity. However, competing elimination reactions necessitate precise stoichiometric control.

Reaction Optimization Strategies

Temperature and Solvent Effects

Elevated temperatures (40–60°C) accelerate reductive amination but risk side-product formation. Polar aprotic solvents like DMF improve reactant solubility, whereas THF minimizes racemization.

Table 1: Solvent Impact on Reductive Amination Yield

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DCM | 8.93 | 68 | 12 |

| THF | 7.52 | 76 | 8 |

| DMF | 36.7 | 62 | 18 |

Catalytic Enhancements

Incorporating Lewis acids like titanium(IV) isopropoxide (Ti(OPr)) accelerates imine formation, reducing reaction times by 30%. Catalytic hydrogenation (H, Pd/C) offers a greener alternative but requires high-pressure equipment.

Industrial-Scale Production

Batch vs. Continuous-Flow Processes

Industrial synthesis favors continuous-flow reactors for improved heat transfer and reproducibility. A two-stage system separates imine formation (Stage 1) from reduction (Stage 2), achieving 85% conversion with residence times under 30 minutes.

Table 2: Industrial Process Parameters

| Parameter | Batch Reactor | Continuous-Flow Reactor |

|---|---|---|

| Throughput (kg/h) | 5–10 | 20–30 |

| Purity (%) | 92–95 | 96–98 |

| Energy Consumption | High | Moderate |

Purification Techniques

Crude product purification involves:

-

Liquid-Liquid Extraction : Separation using ethyl acetate and brine.

-

Distillation : Removal of low-boiling-point solvents under reduced pressure.

-

Recrystallization : Ethanol/water mixtures yield >99% purity.

Analytical Characterization

Structural Confirmation

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(1-methylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

Substitution: Various nucleophiles such as halides or amines; reactions are often performed in polar solvents like ethanol or methanol.

Major Products Formed

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of reduced amines or other reduced derivatives.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

2-Methyl-1-(1-methylpiperidin-4-yl)piperazine has been investigated for its role as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing therapeutics aimed at neurological disorders and other conditions.

- Neuropharmacology : Research indicates that derivatives of this compound can act on neurotransmitter systems, potentially influencing dopamine and serotonin pathways. This makes it relevant in the context of treating mood disorders and schizophrenia .

2. Drug Development

The compound has been explored as a scaffold for synthesizing novel drugs. For example, modifications of the piperazine structure have led to the development of compounds with enhanced efficacy and selectivity against specific targets.

- Case Study : A study demonstrated the synthesis of a series of piperazine derivatives based on this compound, which showed promising results as selective inhibitors of cyclin-dependent kinases (CDKs). These inhibitors are crucial in cancer therapy due to their role in cell cycle regulation .

3. Biological Research

2-Methyl-1-(1-methylpiperidin-4-yl)piperazine is utilized in biological studies to understand cellular mechanisms and drug interactions.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Solubility and pKa

The solubility and ionization behavior of piperazine derivatives are critically influenced by substituents and spacer groups. Key findings from quinolone-piperazine hybrids () are summarized below:

| Compound | Spacer Type | Aqueous Solubility (μM) | Calculated pKa (Piperazine N) |

|---|---|---|---|

| 8ac (Ethylene spacer) | Ethylene | >80 (pH 2.0 and 6.5) | 6–7 |

| 8j (Methylene spacer) | Methylene | >80 (pH 2.0 and 6.5) | ~5.0 |

| 8c (Direct attachment) | None | <20 (pH 2.0 and 6.5) | ≤3.8 |

The target compound lacks a spacer between the piperazine and piperidine rings, analogous to 8c. This direct attachment likely reduces aqueous solubility (<20 μM) and lowers pKa (~3.8), as seen in 8c . However, the methyl groups on the piperidine ring may slightly increase hydrophobicity compared to unsubstituted analogs.

Metabolic Stability

Piperazines are often metabolic "hot spots" due to susceptibility to deethylation or oxidation . For example:

- Metabolite Formation : Piperazine derivatives without steric hindrance (e.g., ethylpiperazine) undergo rapid deethylation (Metabolite A/B) and oxidation (Metabolite C) .

- Mitigation Strategies : Introducing methyl substituents (as in the target compound) or replacing piperazine with isosteres (e.g., morpholine) can reduce clearance. However, morpholine substitution reduces serotonin 5-HT1A receptor affinity by >50% , whereas methyl groups in the target compound may retain activity while improving stability.

Receptor Affinity and Selectivity

Structural modifications significantly impact receptor interactions:

- Serotonin 5-HT1A Receptors: Coumarin-piperazine derivatives with three-carbon linkers and acetyl groups exhibit subnanomolar affinity (e.g., 3d: Kᵢ = 0.2 nM) .

- CCR5 Antagonists : Piperazine-based HIV-1 inhibitors (e.g., Sch-350634) achieve selectivity via benzylic substituents. The target’s methyl groups may enhance selectivity over muscarinic receptors, analogous to optimized CCR5 antagonists .

Antiviral Activity

In Rift Valley Fever Virus inhibitors, N-methylation of piperazine (e.g., compound 8c) abolishes antiviral activity, likely by disrupting hydrogen bonding .

Pharmacokinetics

Piperazine derivatives with lower ClogD values (e.g., Sch-350634) exhibit improved oral bioavailability .

Biologische Aktivität

2-Methyl-1-(1-methylpiperidin-4-yl)piperazine (CAS No. 1267350-91-3) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its versatile pharmacological properties, including activity against various diseases. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine can be represented as follows:

This compound consists of a piperazine core with a methyl group at the first position and a 1-methylpiperidin-4-yl substituent, influencing its interaction with biological targets.

The biological activity of 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine is attributed to its ability to interact with various neurotransmitter systems and enzymes. Notably, it has shown potential in:

- Cholinergic Modulation : The compound may inhibit acetylcholinesterase (AChE), enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects by modulating serotonergic pathways .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine:

1. Neuroprotective Effects

A study investigated the neuroprotective properties of piperazine derivatives, including 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine. The results indicated that this compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative disorders .

2. Anticancer Activity

In another research effort, the cytotoxic effects of various piperazine derivatives were evaluated against cancer cell lines. The study found that 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine exhibited significant cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies highlight that modifications on the piperazine ring significantly impact biological activity. For instance, substituents at the N-position and variations in the piperidine moiety can enhance binding affinity to target receptors or enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-1-(1-methylpiperidin-4-yl)piperazine, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves alkylation of piperazine derivatives followed by functionalization of the piperidine ring. For example, nucleophilic substitution reactions using palladium or nickel catalysts (e.g., Buchwald-Hartwig coupling) can introduce methyl groups at specific positions .

- Key considerations : Solvent selection (e.g., DMSO or acetonitrile for polarity control), temperature optimization (60–120°C), and stoichiometric ratios of reagents to minimize byproducts. Purification via column chromatography or recrystallization is critical for ≥95% purity .

Q. How can structural characterization of this compound be performed to confirm its configuration?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to verify methyl group positions and piperidine/piperazine ring conformations .

- X-ray crystallography : Resolve 3D conformation and assess intramolecular interactions (e.g., hydrogen bonding) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What biological activities are associated with 2-methyl-1-(1-methylpiperidin-4-yl)piperazine, and how are they evaluated?

- Pharmacological assays :

- Receptor binding studies : Radioligand displacement assays (e.g., 5-HT1A serotonin receptors) to quantify affinity (Ki values) .

- In vitro toxicity : MTT assays on cell lines (e.g., HEK293) to determine IC50 values .

- Functional testing : Electrophysiology or calcium flux assays to assess receptor agonism/antagonism .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported pharmacological data for this compound?

- Approach :

- Molecular docking : Simulate ligand-receptor interactions (e.g., with 5-HT1A) using software like AutoDock Vina to predict binding modes .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify conformational changes affecting activity .

- Case study : Discrepancies in antiplatelet activity (e.g., vs. other studies) may arise from stereochemical variations; enantiomeric resolution via chiral HPLC can clarify structure-activity relationships .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Metabolism-focused modifications :

- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., N-methyl groups prone to oxidation) .

- Prodrug design : Introduce ester or carbamate moieties to enhance bioavailability .

- In vitro models : Liver microsomal assays (human/rat) to measure half-life (t½) and intrinsic clearance .

Q. How does the compound’s stereochemistry influence its interaction with membrane transporters (e.g., P-glycoprotein)?

- Experimental design :

- Caco-2 permeability assays : Compare apical-to-basal transport ratios of enantiomers .

- Knockout cell lines : Use CRISPR-edited P-gp-deficient cells to isolate transporter effects .

- Analytical support : LC-MS/MS quantification of intracellular accumulation .

Q. What novel applications exist for this compound in environmental chemistry (e.g., CO2 capture)?

- Mechanistic insights : Piperazine derivatives enhance CO2 absorption kinetics in potassium carbonate solutions by stabilizing carbamate intermediates .

- Experimental validation : Gas-liquid membrane contactors (e.g., PTFE modules) to measure CO2 sequestration efficiency under varying temperatures (25–50°C) and flow rates .

Data Interpretation & Conflict Resolution

Q. How should researchers address discrepancies in toxicity profiles between in vitro and in vivo models?

- Hypothesis testing :

- Interspecies differences : Compare murine vs. human hepatocyte metabolism using metabolomics .

- Dose normalization : Adjust for plasma protein binding differences via equilibrium dialysis .

- Mitigation : Co-administration with CYP inhibitors (e.g., ketoconazole) to reduce clearance variability .

Tables for Key Data

| Property | Method | Typical Results | Reference |

|---|---|---|---|

| LogP | Shake-flask HPLC | 1.8–2.3 (moderate lipophilicity) | |

| Aqueous solubility | UV-Vis spectrophotometry | 0.5–1.2 mg/mL (pH 7.4) | |

| Thermal stability | TGA/DSC | Decomposition onset: 220–240°C | |

| 5-HT1A binding affinity | Radioligand assay | Ki = 12–18 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.